molecular formula C12H17NO B8598318 (R/S)4-Ethyl-1,2,3,4-tetrahydro-7-methoxyquinoline

(R/S)4-Ethyl-1,2,3,4-tetrahydro-7-methoxyquinoline

Cat. No.: B8598318
M. Wt: 191.27 g/mol
InChI Key: SCUPVDCMBKLPEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R/S)4-Ethyl-1,2,3,4-tetrahydro-7-methoxyquinoline is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

4-ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C12H17NO/c1-3-9-6-7-13-12-8-10(14-2)4-5-11(9)12/h4-5,8-9,13H,3,6-7H2,1-2H3

InChI Key

SCUPVDCMBKLPEF-UHFFFAOYSA-N

Canonical SMILES

CCC1CCNC2=C1C=CC(=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a oven dried 250 mL r.b. flask equivuipped with a magnetic stir bar and a N2 gas inlet was dissolved (R/S)-1-t-butoxycarbonyl-4-ethyl-1,2,3,4-tetrahydro-7-methoxyquinoline (34.0 mg, 117 μmol) in dry CH2Cl2 (1 mL). To the stirred solution was added TFA (1.2 mL) at rt and was allowed to react for 2 h. The dark red solution was quenched with sat NaHCO3 solution (10 mL), extracted with CH2Cl2 (3×25 mL), washed with brine (50 mL), dried (Na2SO4) and concentrated in vacuo to afford 21 mg (95%) of the desired amine as a clear light yellow oil. Data for (R/S)-4-ethyl-1,2,3,4-tetrahydro-7-methoxyquinoline: Rf=0.1 (hexanes/EtOAc, 3:1); 1H NMR (400 MHz, CDCl3) 6.92 (d, J=8.5, 1H), 6.21 (dd, J=2.5, 8.2, 1H), 6.03 (d, J=2.5, 1H), 3.73 (s, 3H), 3.27 (m, 2H), 2.59 (m, 1H), 1.86 (m, 1H), 1.75 (m, 2H), 1.48 (m, 1H), 0.968 (t, J=7.4, 3H).
Name
(R/S)-1-t-butoxycarbonyl-4-ethyl-1,2,3,4-tetrahydro-7-methoxyquinoline
Quantity
34 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Yield
95%

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